Disperse red 11
Overview
Description
Disperse Red 11, commonly referred to as DR1, is a synthetic azo dye used extensively in the textile industry. It is known for its vibrant red color and ability to disperse in non-polar mediums, making it suitable for dyeing hydrophobic fibers like polypropylene. The dye's structure is characterized by an azobenzene skeleton, which is a common motif in many azo dyes, providing the chromophore responsible for its color properties .
Synthesis Analysis
The synthesis of DR1 and its analogues often involves diazo coupling reactions, which are a hallmark of azo dye chemistry. For instance, a thiol-bearing analogue of DR1 was synthesized through Steglich esterification, enabling its incorporation into materials via thiol-ene 'click' chemistry . Another synthesis approach involved the use of various diazo components to produce red disperse dyes with different substituents affecting the hue and affinity for polypropylene fibers . Additionally, a red disperse dye containing a hydroxyphenyl triazine group was synthesized through a series of reactions including hydrolysis, condensation, and Friedel-Crafts reaction, resulting in a dye with anti-ultraviolet properties .
Molecular Structure Analysis
The molecular structure of azo dyes like Disperse Red 167, which is structurally similar to DR1, reveals a planar azobenzene skeleton. This planarity is due to the small dihedral angle between the aromatic rings, which is a characteristic feature of monoazo dyes. Intramolecular hydrogen bonding is also observed, which can influence the dye's properties and interactions .
Chemical Reactions Analysis
DR1 undergoes various chemical reactions pertinent to its application and performance as a dye. The modification of DR1 to introduce thiol groups allows for subsequent 'click' chemistry reactions, which are highly efficient and expand the dye's applicability . The presence of substituents on the diazo component can lead to shifts in the absorption spectrum, affecting the color hue when applied to fibers .
Physical and Chemical Properties Analysis
The physical and chemical properties of DR1 are influenced by its molecular structure and the nature of its substituents. The fluorescence emission of DR1 has been studied in different solvents, showing variations in quantum yield and solvatochromic effects . The hydrophobic nature of certain DR1 derivatives, achieved by incorporating long alkyl chains, enhances their affinity for polypropylene fibers, which is crucial for the dyeing process . The physicochemical dynamics of disperse systems, including those containing DR1, are determined by the interactions between the solid phase and the liquid dispersion medium, affecting the dye's distribution and stability in the dye bath .
Relevant Case Studies
Case studies involving DR1 have highlighted both its utility and potential risks. For example, DR1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells, raising concerns about its impact on reproductive health and the environment . On the application side, the synthesis and characterization of novel heterocyclic azo disperse dyes, including those derived from DR1, have demonstrated their effectiveness in dyeing polyester and nylon fabrics with good fastness properties .
Scientific Research Applications
1. Dyeing Polyester Fabrics
- Application Summary: Disperse Red 11 is used in dyeing polyester fabrics. The dyeing process involves using microwave technology at 130 degrees Celsius, and ultrasound technology at 80 degrees Celsius as an alternative to traditional boiling point methods .
- Methods of Application: The dye is prepared by combining hydrazone and hydrazine hydrate and refluxing the mixture for four hours while adding ethanol as a solvent . The dyeing process involves using microwave technology at 130 degrees Celsius, and then introducing ultrasound technology in dyeing polyester fabrics at 80 degrees Celsius .
- Results or Outcomes: The use of these technologies not only saves energy, but also achieves a higher color depth than traditional dyeing methods. This means that less dye remains in the dyeing bath, which facilitates processing and reduces environmental harm .
2. Dyeing Synthetic Fibers and Foams
- Application Summary: Disperse Red 11 is used to dye polyvinylchloride, polyester, polyamide, and polyurethane materials, such as synthetic fibers and foams .
4. Colored Smoke Formulations
- Application Summary: Disperse Red 11 is used in some red and violet-red colored smoke formulations .
5. Contact Allergy
- Application Summary: Disperse Red 11, along with other disperse dyes like Disperse Blue 106 and 124, are known to cause contact allergy .
6. Solvent Violet 26
Safety And Hazards
Disperse Red 11 is labeled with the signal word “Warning” according to GHS labeling . Hazard statements include H302, H315, H317, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1,4-diamino-2-methoxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJTJITXCHUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062677 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 1,4-Diamino-2-methoxy-9,10-anthracenedione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10542 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Disperse red 11 | |
CAS RN |
2872-48-2 | |
Record name | Disperse Red 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2872-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 62015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse red 11 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-2-methoxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6QO8D4UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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